molecular formula C10H12Cl2N2O B2747996 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea CAS No. 1995005-15-6

1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea

Cat. No.: B2747996
CAS No.: 1995005-15-6
M. Wt: 247.12
InChI Key: HRVHKEKTLNYQNT-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea is an organic compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its unique chemical structure, which includes a urea moiety substituted with a 3,5-dichloro-4-methylphenyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.

Major Products:

    Oxidation: Urea derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with different functional groups replacing the chloro substituents.

Scientific Research Applications

1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling various pests and weeds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in its role as a pesticide, the compound disrupts the normal functioning of enzymes in pests, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

    3,5-Dichloro-4-methylphenyl isocyanate: A precursor in the synthesis of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea.

    3,5-Dichloro-4-methylphenylamine: Another related compound with similar structural features.

    N,N-Dimethylurea: Shares the urea moiety but lacks the substituted phenyl group.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-dichloro-4-methylphenyl group enhances its reactivity and effectiveness in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

3-(3,5-dichloro-4-methylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6-8(11)4-7(5-9(6)12)13-10(15)14(2)3/h4-5H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHKEKTLNYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)NC(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995005-15-6
Record name 1-(3,5-dichloro-4-methylphenyl)-3,3-dimethylurea
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